BenchChemオンラインストアへようこそ!

1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Molecular Weight Mass Spectrometry Chromatographic Retention

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 618102-43-5) is a 1,3-diaryl-1H-pyrazole-5-carboxylic acid derivative bearing a para-bromophenyl substituent at N1 and a para-chlorophenyl substituent at C3 of the pyrazole core. With a molecular formula of C16H10BrClN2O2 and a molecular weight of 377.62 g/mol, this compound belongs to a class of halogenated heterocyclic building blocks widely employed in medicinal chemistry and agrochemical research.

Molecular Formula C16H10BrClN2O2
Molecular Weight 377.62 g/mol
CAS No. 618102-43-5
Cat. No. B1335749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
CAS618102-43-5
Molecular FormulaC16H10BrClN2O2
Molecular Weight377.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br)Cl
InChIInChI=1S/C16H10BrClN2O2/c17-11-3-7-13(8-4-11)20-15(16(21)22)9-14(19-20)10-1-5-12(18)6-2-10/h1-9H,(H,21,22)
InChIKeyOMZRYNOJVXGJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 618102-43-5): Procurement-Grade Physicochemical Baseline


1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 618102-43-5) is a 1,3-diaryl-1H-pyrazole-5-carboxylic acid derivative bearing a para-bromophenyl substituent at N1 and a para-chlorophenyl substituent at C3 of the pyrazole core [1]. With a molecular formula of C16H10BrClN2O2 and a molecular weight of 377.62 g/mol, this compound belongs to a class of halogenated heterocyclic building blocks widely employed in medicinal chemistry and agrochemical research . It is commercially available from multiple reputable suppliers including Sigma-Aldrich (AldrichCPR L323349), ChemImpex, Fluorochem, and AKSci, typically at ≥98% purity as a solid . The compound is supplied exclusively for research and development purposes and is not intended for diagnostic or therapeutic use .

Why 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid Cannot Be Replaced by Unsubstituted or Mono-Halogenated Analogs


The specific placement of bromine at the N1-phenyl ring and chlorine at the C3-phenyl ring in 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid produces physicochemical properties that are not achievable by its closest analogs [1]. The unsubstituted parent compound 1,3-diphenyl-1H-pyrazole-5-carboxylic acid (CAS 964-42-1, MW 264.28 g/mol, XLogP3 3.4) lacks the lipophilicity and molecular weight contributed by the halogens, while the mono-halogenated variants—1-(4-bromophenyl)-3-phenyl (CAS 618101-91-0, MW 343.17 g/mol, XLogP3 4.1) and 1-(4-chlorophenyl)-3-phenyl (CAS 618101-90-9, MW 298.72 g/mol, XLogP3 4.0)—each possess only one halogen and consequently exhibit intermediate properties [2][3][4]. The dual-halogen pattern provides two chemically distinct handles (Br vs. Cl) with differentiated reactivity for sequential functionalization, a feature absent in any single-halogen or non-halogenated congener . These quantifiable differences in molecular weight, lipophilicity, and synthetic versatility mean that substitution with a simpler analog will alter chromatographic retention, membrane partitioning, mass spectrometric detection limits, and downstream derivatization outcomes [1].

Head-to-Head Quantitative Differentiation of 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid Against Closest Analogs


Molecular Weight Differentiation: 377.62 g/mol for the Target vs. 264.28–343.17 g/mol for Unsubstituted and Mono-Halogenated Comparators

The target compound displays a molecular weight of 377.62 g/mol, which is 113.34 g/mol heavier than the unsubstituted parent 1,3-diphenyl-1H-pyrazole-5-carboxylic acid (264.28 g/mol), 34.45 g/mol heavier than the bromine-only analog 1-(4-bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (343.17 g/mol), and 78.90 g/mol heavier than the chlorine-only analog 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (298.72 g/mol) [1][2][3][4]. This substantial molecular weight increase directly affects LC-MS detection sensitivity, with the target compound's characteristic isotopic pattern (Br: ~1:1 M:M+2 ratio; Cl: ~3:1 M:M+2 ratio) providing a unique, unmistakable mass signature for identification and quantification in complex matrices [1].

Molecular Weight Mass Spectrometry Chromatographic Retention

Lipophilicity Differentiation: XLogP3 of 4.7 for the Target vs. 3.4–4.1 for Unsubstituted and Mono-Halogenated Analogs

The target compound exhibits an XLogP3 value of 4.7, representing an increase of 1.3 log units over the unsubstituted parent (XLogP3 3.4), 0.6 log units over the bromine-only analog (XLogP3 4.1), and 0.7 log units over the chlorine-only analog (XLogP3 4.0) [1][2][3][4]. A ΔXLogP3 of +1.3 corresponds to an approximately 20-fold increase in octanol-water partition coefficient relative to the parent, translating to significantly longer reversed-phase HPLC retention times and enhanced membrane partitioning potential [1]. This lipophilicity difference ensures that the target compound cannot be used interchangeably with its less lipophilic analogs in assays where consistent logD/logP-dependent properties (e.g., passive membrane permeability, protein binding, or nonspecific binding to assay plates) are critical variables [1].

Lipophilicity XLogP3 Membrane Permeability Chromatographic Retention

Dual Orthogonal Halogen Handles: Differentiated Reactivity of Br (N1-Phenyl) vs. Cl (C3-Phenyl) for Sequential Cross-Coupling Chemistry

The target compound uniquely possesses two chemically distinct aromatic halogen substituents: a C–Br bond at the N1-phenyl para position and a C–Cl bond at the C3-phenyl para position [1]. In palladium-catalyzed cross-coupling reactions, aryl bromides typically exhibit significantly faster oxidative addition rates than aryl chlorides, enabling sequential, chemoselective functionalization without protecting group strategies [2]. This inherent reactivity differential—with the bromide reacting preferentially under mild conditions (e.g., Pd(PPh3)4, room temperature to 60 °C) while the chloride requires more forcing conditions (e.g., Pd(t-Bu3P)2, elevated temperature)—provides a synthetic advantage not available in the mono-halogenated analogs (which offer only a single reactive site) or the unsubstituted parent (which lacks halogen handles entirely) [2]. The regioisomer 3-(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid, while possessing the same halogens, positions them differently on the pyrazole scaffold, potentially altering the electronic environment of each halogen and thus the chemoselectivity profile .

Orthogonal Cross-Coupling C–Br vs. C–Cl Reactivity Divergent Library Synthesis

Heavy Atom Content for X-Ray Crystallography: Dual Br + Cl Provides Enhanced Anomalous Scattering vs. Single-Halogen or Non-Halogenated Analogs

The target compound contains two heavy halogen atoms (Br, atomic number 35; Cl, atomic number 17) at distinct positions on the molecular scaffold, compared to at most one heavy halogen in the mono-substituted analogs and none in the unsubstituted parent 1,3-diphenyl-1H-pyrazole-5-carboxylic acid [1][2][3][4]. Bromine provides strong anomalous scattering at Cu Kα wavelength (f'' ≈ 1.3 e⁻), while chlorine contributes additional, albeit weaker, anomalous signal, together facilitating experimental phasing for protein-ligand co-crystal structure determination via single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) methods [5]. The spatial separation of the two halogens (~10–12 Å apart across the diaryl pyrazole scaffold) provides two independent anomalous scatterers, improving phase quality compared to a single halogen atom [1]. This dual heavy-atom feature is absent in all mono-halogenated and non-halogenated analogs [2][3][4].

X-Ray Crystallography Anomalous Scattering Heavy Atom Phasing Absolute Configuration

Purity and Physical Form: 98% Minimum Purity Specification with Defined Storage Conditions vs. Variable Purity Among Comparator Sources

The target compound is supplied with a minimum purity specification of 98% (HPLC) as a solid at 20 °C from AKSci (Catalog 4543AH), with long-term storage recommended at 0–8 °C according to ChemImpex (Catalog 25190) and in a cool, dry place per AKSci . In contrast, the unsubstituted parent 1,3-diphenyl-1H-pyrazole-5-carboxylic acid is typically supplied at 95% minimum purity (AKSci 4525AF), and Sigma-Aldrich explicitly states that no analytical data is collected for the AldrichCPR-grade products in this compound series, placing the burden of identity and purity confirmation on the buyer . The 98% specification for the target compound provides a 3-percentage-point purity advantage over the 95% parent, which can be meaningful in quantitative biochemical assays where impurities at the 5% level may confound dose-response measurements . Fluorochem additionally provides full SDS documentation with GHS hazard classification (H302, H315, H319, H335) for the target compound, offering defined handling and safety guidance that may be less comprehensively documented for rarer analogs .

Purity Specification Quality Control Procurement Standardization

Regioisomeric Identity: N1-(4-Bromophenyl) C3-(4-Chlorophenyl) Substitution Pattern Distinguished from the Reversed Regioisomer for Structure-Activity Relationship Integrity

The target compound 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 618102-43-5, IUPAC: 1-(4-bromophenyl)-3-(4-chlorophenyl)pyrazole-5-carboxylic acid) must be distinguished from its regioisomer 3-(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid (IUPAC: 5-(4-bromophenyl)-2-(4-chlorophenyl)pyrazole-3-carboxylic acid), which bears the bromine at C3 and chlorine at N1 [1]. Although these two regioisomers share the same molecular formula (C16H10BrClN2O2) and molecular weight (377.62 g/mol), they are distinct chemical entities with different CAS registry numbers, different InChI Keys, and predictably different biological target interactions due to the altered spatial presentation of the halogen substituents [1]. The target compound's specific regioisomeric identity is confirmed by its canonical SMILES (O=C(O)C1=CC(C2=CC=C(Cl)C=C2)=NN1C1=CC=C(Br)C=C1) and InChI Key OMZRYNOJVXGJHV-UHFFFAOYSA-N, providing unambiguous structural verification that is essential for SAR studies and patent filings [1]. Procurement of the incorrect regioisomer would invalidate any structure-activity relationship conclusions and potentially waste entire experimental campaigns [1].

Regioisomer Structural Identity SAR Integrity NMR Characterization

Optimal Research and Industrial Application Scenarios for 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Library Design Requiring Systematic Halogen Variation and Lipophilicity Control

In medicinal chemistry programs exploring 1,3-diaryl pyrazole scaffolds as kinase inhibitors, anti-inflammatory agents, or agrochemical leads, the target compound serves as the maximal-halogen, maximal-lipophilicity reference point within a systematic halogen matrix. With an XLogP3 of 4.7—substantially higher than the unsubstituted parent (3.4), Br-only analog (4.1), and Cl-only analog (4.0)—it establishes the upper boundary of the lipophilicity range for SAR correlation [1]. Its molecular weight of 377.62 g/mol and dual-halogen isotopic pattern also provide a distinct LC-MS signature that facilitates simultaneous multiplexed quantification of all matrix members in a single analytical run, enabling efficient rank-ordering of analogs by target engagement [2].

Protein-Ligand Co-Crystal Structure Determination Using Dual-Wavelength or Single-Wavelength Anomalous Dispersion (MAD/SAD) Phasing

For structural biology groups seeking to determine high-resolution co-crystal structures of 1,3-diaryl pyrazole ligands bound to therapeutic targets, the target compound's two spatially separated heavy atoms (Br and Cl) provide intrinsic anomalous scattering centers that can be exploited for experimental phasing [1]. The bromine atom at the N1-phenyl ring serves as the primary anomalous scatterer for SAD phasing at Cu Kα wavelength, while the chlorine at the C3-phenyl ring provides a secondary, confirmatory anomalous signal that improves phase quality and electron density map interpretability [2]. This dual-heavy-atom advantage eliminates the need for additional derivatization, selenomethionine incorporation, or heavy-atom soaking steps, significantly reducing the time and cost of structure determination compared to using non-halogenated or mono-halogenated ligand analogs [1].

Divergent Library Synthesis via Sequential, Chemoselective Cross-Coupling at Orthogonal Halogen Handles

The presence of both a C–Br bond (N1-phenyl) and a C–Cl bond (C3-phenyl) enables stepwise, chemoselective palladium-catalyzed cross-coupling reactions for the rapid generation of structurally diverse compound libraries from a single starting scaffold [1]. Under mild Suzuki-Miyaura or Buchwald-Hartwig conditions, the more reactive aryl bromide undergoes selective coupling while the aryl chloride remains intact; subsequent coupling at the chloride position using a more active catalyst system installs a second diversity element [2]. This sequential functionalization strategy is not feasible with the mono-halogenated analogs, which offer only a single reactive site, or the unsubstituted parent, which requires preliminary halogenation . The carboxylic acid group at the pyrazole 5-position further provides a third orthogonal handle for amide coupling or esterification, enabling three-dimensional diversity expansion [1].

Physicochemical Property Benchmarking in Lead Optimization Programs Requiring Defined Lipophilicity and Molecular Weight Baselines

In lead optimization campaigns where balancing potency with drug-like physicochemical properties is critical, the target compound's well-defined XLogP3 (4.7) and molecular weight (377.62 g/mol) provide a reproducible reference standard for calibrating computational property prediction models and chromatographic methods [1]. Its lipophilicity positions it near the upper acceptable range for oral bioavailability according to Lipinski's Rule of Five, making it a valuable probe for assessing the impact of halogen-driven lipophilicity on in vitro ADME parameters such as microsomal stability, plasma protein binding, and Caco-2 permeability [2]. The 98% minimum purity specification from reputable vendors ensures that property measurements are not confounded by impurities, enabling robust, reproducible data generation across different laboratories and experimental batches .

Quote Request

Request a Quote for 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.